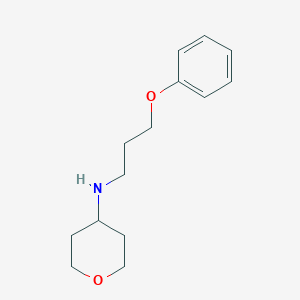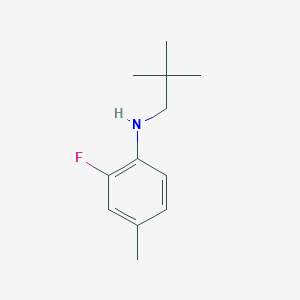![molecular formula C11H15F2N B13282876 Tert-butyl[(2,3-difluorophenyl)methyl]amine](/img/structure/B13282876.png)
Tert-butyl[(2,3-difluorophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(2,3-difluorophenyl)methyl]amine is an organic compound that features a tert-butyl group attached to an amine, which is further connected to a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(2,3-difluorophenyl)methyl]amine typically involves the reaction of tert-butylamine with a suitable difluorophenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(2,3-difluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under controlled temperatures.
Major Products
Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Tert-butyl[(2,3-difluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl[(2,3-difluorophenyl)methyl]amine depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl[(2,4-difluorophenyl)methyl]amine
- Tert-butyl[(2,5-difluorophenyl)methyl]amine
- Tert-butyl[(2,6-difluorophenyl)methyl]amine
Uniqueness
Tert-butyl[(2,3-difluorophenyl)methyl]amine is unique due to the specific positioning of the difluorophenyl group, which can influence its reactivity and interactions compared to other isomers
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15F2N/c1-11(2,3)14-7-8-5-4-6-9(12)10(8)13/h4-6,14H,7H2,1-3H3 |
InChI Key |
WYLHEDMCEYYMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B13282799.png)
![7-(Trifluoromethyl)-1-azaspiro[3.5]nonane](/img/structure/B13282811.png)
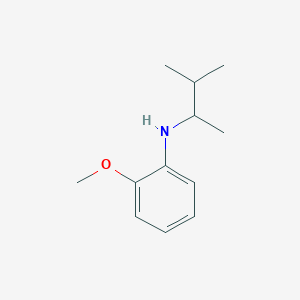
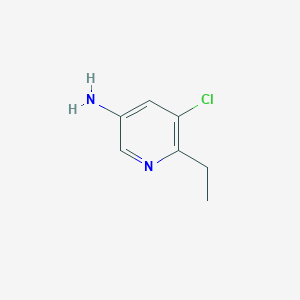
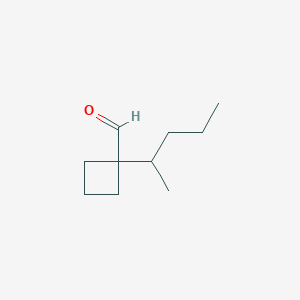
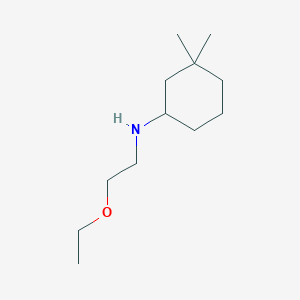
![2-[(But-2-yn-1-yl)amino]-4-methylbenzoic acid](/img/structure/B13282839.png)
![4-[(2-Methylbutan-2-YL)oxy]pyridin-3-amine](/img/structure/B13282844.png)

![2-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13282859.png)


